molecular formula C20H23NS B1676503 Metixene CAS No. 4969-02-2

Metixene

Cat. No.: B1676503
CAS No.: 4969-02-2
M. Wt: 309.5 g/mol
InChI Key: MJFJKKXQDNNUJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metixene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Metixene undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly sulfoxidation.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: this compound can participate in substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones are common products.

    Reduction: Reduced forms of this compound, such as secondary amines.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Metixene has several scientific research applications, including:

    Chemistry: Used as a model compound for studying antimuscarinic agents and their interactions.

    Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.

    Medicine: Primarily used for the symptomatic treatment of parkinsonism.

    Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.

Comparison with Similar Compounds

    Atropine: Another antimuscarinic agent with similar actions but different chemical structure.

    Scopolamine: Similar antimuscarinic properties but used for different therapeutic purposes.

    Benztropine: Another antiparkinsonian agent with similar mechanisms of action.

Uniqueness of Metixene: this compound is unique due to its dual role as an antiparkinsonian agent and its potential in inducing incomplete autophagy and apoptosis in cancer cells. This dual functionality sets it apart from other similar compounds .

Properties

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance.

CAS No.

4969-02-2

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine

InChI

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3

InChI Key

MJFJKKXQDNNUJF-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Appearance

Solid powder

boiling_point

173 °C at 7.00E-02 mm Hg

melting_point

< 25 °C

4969-02-2

physical_description

Solid

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1553-34-0 (hydrochloride)
7081-40-5 (hydrochloride monohydrate)

shelf_life

>2 years if stored properly

solubility

Soluble as HCl salt
1.02e-04 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride
methixene
methixene hydrochloride
methixene hydrochloride, monohydrate
metixene
Tremarit

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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